2-Phenylethanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenylethanesulfonamide and related compounds has been a subject of continuous research. One approach for the synthesis of related ethenesulfonamides involves a simple one-pot, two-step procedure starting from 1-hydroxy-1-arylalkanes, showcasing the efficiency and adaptability of synthesis methods for these compounds (Aramini et al., 2003).
Molecular Structure Analysis
Investigations into the molecular structure of 2-Phenylethanesulfonamide and its analogs have led to a deeper understanding of their conformation and reactivity. For example, the study of 2-chloro-1-phenylethanone, a closely related compound, through gas-phase electron diffraction and theoretical calculations, revealed details about its conformational composition, aiding in the understanding of structural aspects of these types of compounds (Aarset & Hagen, 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-Phenylethanesulfonamide derivatives have been explored through the synthesis and evaluation of related compounds, such as benzenesulfonamides incorporating flexible triazole moieties. These studies not only shed light on the chemical versatility of sulfonamide derivatives but also on their potential as inhibitors for various enzymes, offering insights into the broader chemical behavior of 2-Phenylethanesulfonamide (Nocentini et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including 2-Phenylethanesulfonamide, have been extensively studied. Research on related compounds like 2,2,2-trichloroethoxysulfonamide provides valuable data on crystal structures, thermal behavior, and vibrational properties, contributing to a comprehensive understanding of the physical characteristics of these molecules (Gil et al., 2013).
Scientific Research Applications
Sulfonimidates
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
- Methods of Application : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They have also been used in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
Chalconesulfonamides
- Scientific Field : Pharmaceuticals .
- Application Summary : Chalconesulfonamides have shown potent antiproliferative effects at low micromolar concentrations against several cancer cell lines, including ERα-positive 4-hydroxytamoxifen-resistant MCF7/HT2 .
- Methods of Application : The synthesis of chalconesulfonamides involves attaching a sulfonamide group to the vinyl ketone moiety of chalcones .
- Results or Outcomes : Treatment with chalconesulfonamides revealed potent antiestrogenic activity (ERα/GREB1 axis) and induction of PARP cleavage (an apoptosis marker) in breast cancer cells . The compounds represent a promising basis for further development of targeted drugs blocking hormone pathways in cancer cells .
Direct Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides
- Scientific Field : Organic Chemistry .
- Application Summary : Organosulfur compounds with sulfur–nitrogen bonds, such as sulfenamides, sulfinamides, and sulfonamides, have found various applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers . They have been widely applied as building blocks in medicinal chemistry .
- Methods of Application : The synthesis of these compounds involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .
- Results or Outcomes : The direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has emerged as a highly useful method for synthesizing structurally diverse compounds in a single step .
Chalconesulfonamides in Anticancer Research
- Scientific Field : Pharmaceuticals .
- Application Summary : Chalconesulfonamides have shown potent antiproliferative effects at low micromolar concentrations against several cancer cell lines, including ERα-positive 4-hydroxytamoxifen-resistant MCF7/HT2 .
- Methods of Application : The synthesis of chalconesulfonamides involves using Knoevenagel condensation of 2-oxo-2-phenylethanesulfonamide . This study aimed to evaluate the anticancer properties of a series of chalcones with a sulfonamide group attached to the vinyl ketone moiety .
- Results or Outcomes : Chalconesulfonamides showed a potent antiproliferative effect and potent antiestrogenic activity (ERα/GREB1 axis) in breast cancer cells . The obtained compounds represent a promising basis for further development of targeted drugs blocking hormone pathways in cancer cells .
Safety And Hazards
The safety data sheet for 2-Phenylethanesulfonamide indicates that it is harmful if swallowed5. It also causes serious eye irritation5. In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water5. If swallowed, it is recommended to call a poison center or doctor5.
Future Directions
While there is a significant amount of research on sulfonamides, including 2-Phenylethanesulfonamide, future research could focus on improving the synthesis process to make it more efficient and environmentally friendly2. Additionally, further studies could explore the potential applications of 2-Phenylethanesulfonamide in various fields, such as medicine and industry6.
properties
IUPAC Name |
2-phenylethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCUVMFXOURIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168772 | |
Record name | Benzeneethanesulfonamide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethanesulfonamide | |
CAS RN |
16993-47-8 | |
Record name | Benzeneethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16993-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanesulfonamide, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016993478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanesulfonamide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.